molecular formula C11H10N6OS B6426943 N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097892-26-5

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6426943
CAS No.: 2097892-26-5
M. Wt: 274.30 g/mol
InChI Key: LAONGOUJXYJSGB-UHFFFAOYSA-N
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Description

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that features both a triazole and a benzothiadiazole moiety. These structural components are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the formation of the triazole ring followed by its attachment to the benzothiadiazole moiety. The benzothiadiazole component can be synthesized through various methods, including the reaction of o-phenylenediamine with sulfur and carbon disulfide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the benzothiadiazole moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the benzothiadiazole ring .

Scientific Research Applications

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The benzothiadiazole moiety can interact with cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to the combination of the triazole and benzothiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not seen in compounds with only one of these moieties .

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c18-11(12-5-6-17-13-3-4-14-17)8-1-2-9-10(7-8)16-19-15-9/h1-4,7H,5-6H2,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAONGOUJXYJSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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